

Validation of Pigment Red 177 for Food Contact Applications: A Comparative Guide

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Compound of Interest

Compound Name: *Pigment Red 177*

Cat. No.: *B1361050*

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This guide provides a comprehensive comparison of **Pigment Red 177** and its alternatives for use in food contact materials. It is intended for researchers, scientists, and professionals involved in the development and safety assessment of these materials. The information presented is based on publicly available data and regulatory guidelines.

Introduction to Pigment Red 177

Pigment Red 177 (C.I. 65300) is a high-performance anthraquinone pigment known for its vibrant bluish-red shade, excellent lightfastness, and thermal stability.^[1] These properties make it a candidate for coloring polymers used in a variety of applications, including those intended for food contact. However, its use in such sensitive applications requires rigorous validation of its safety, particularly concerning the potential migration of its constituents into food.

The primary regulatory consideration for any substance used in food contact materials is that it must not transfer its components to food in quantities that could endanger human health, bring about an unacceptable change in the composition of the food, or deteriorate its organoleptic characteristics.

Regulatory Landscape

The regulatory framework for colorants in food contact plastics is complex and varies by region. In the European Union, the overarching legislation is Regulation (EC) No 1935/2004, which sets the general safety requirements.^[2] For plastics, Commission Regulation (EU) No 10/2011

is the key specific measure, establishing a list of authorized monomers, additives, and starting substances.[3] While this regulation does not have a specific positive list for pigments, they are subject to the general safety requirements and must not migrate above certain limits.

A significant piece of national legislation that is highly influential across the EU is the Swiss Ordinance on Materials and Articles in Contact with Food (SR 817.023.21).[4][5] This ordinance includes positive lists of substances evaluated for use in plastics (Annex 2) and printing inks (Annex 10), categorizing them into:[4][5]

- Part A: Evaluated substances with a defined Specific Migration Limit (SML).
- Part B: Non-evaluated substances, which are permitted for use provided their migration into food does not exceed a default limit of 0.01 mg/kg (10 ppb).[4]

The Council of Europe Resolution AP(89)1 is another important guideline that, while not legally binding, sets purity requirements for colorants used in plastics, including limits on extractable heavy metals and primary aromatic amines (PAAs).[6][7][8]

In the United States, colorants for food-contact polymers are regulated by the Food and Drug Administration (FDA) under 21 CFR 178.3297.

Comparative Analysis of Pigment Red 177 and Alternatives

Several high-performance pigments can be considered as alternatives to **Pigment Red 177**. The selection depends on the specific polymer, processing conditions, and desired color shade. Key alternatives include Pigment Red 254, Pigment Red 122, and Pigment Violet 19.

Performance Characteristics

The following table summarizes the key performance characteristics of **Pigment Red 177** and its common alternatives.

Property	Pigment Red 177 (PR 177)	Pigment Red 254 (PR 254)	Pigment Red 122 (PR 122)	Pigment Violet 19 (PV 19)
Chemical Class	Anthraquinone	Diketo-pyrrolo-pyrrole (DPP)	Quinacridone	Quinacridone
Shade	Bluish-Red	Mid-Shade Red	Bluish-Red (Magenta)	Reddish-Violet
Heat Stability (in HDPE)	270-300°C	~300°C	High	280-300°C
Lightfastness (Blue Wool Scale)	8 (Excellent)	8 (Excellent)	8 (Excellent)	8 (Excellent)
Migration Resistance	Good (Poor in soft PVC)	Excellent	Excellent	Excellent
Transparency	Transparent	Semi-opaque	Transparent	Transparent

Toxicological and Regulatory Data

The toxicological profile and regulatory status are critical for the validation of a pigment for food contact applications.

Pigment	Acute Oral Toxicity (LD50, rat)	Regulatory Information (EU context)	Specific Migration Limit (SML)
Pigment Red 177	> 10,000 mg/kg bw[9]	Listed in Swiss Ordinance Annex 6 (previous version), indicating its consideration for food contact use.[8]	Not explicitly found in publicly available search results. If not listed in Part A of the current Swiss Ordinance, a default limit of 0.01 mg/kg applies.[4]
Pigment Red 254	Not found in search results.	Listed in Swiss Ordinance Annex 6 (previous version).[8] Mentioned in the context of the German Ink Ordinance for non-direct food contact. [10]	Not explicitly found in publicly available search results. If not listed in Part A of the current Swiss Ordinance, a default limit of 0.01 mg/kg applies.[4]
Pigment Red 122	Not found in search results.	Compliant with Swiss Ordinance SR817.023.21.[5]	Not explicitly found in publicly available search results. If not listed in Part A of the current Swiss Ordinance, a default limit of 0.01 mg/kg applies.[4]
Pigment Violet 19	Not found in search results.	FDA approved.	Not explicitly found in publicly available search results. If not listed in Part A of the current Swiss Ordinance, a default limit of 0.01 mg/kg applies.[4]

Experimental Protocols

Migration Testing

Migration testing is essential to quantify the transfer of substances from the food contact material to the food. The tests are performed using food simulants under conditions of time and temperature that represent the intended use.

Objective: To determine the specific migration of the pigment or its impurities from a polymer into food simulants.

Materials:

- Polymer plaques or films containing a known concentration of the pigment.
- Food simulants as specified in Regulation (EU) No 10/2011 (e.g., 10% ethanol for aqueous foods, 20% ethanol for alcoholic foods, 50% ethanol for high-alcohol foods and milk products, 3% acetic acid for acidic foods, and olive oil or isooctane for fatty foods).
- Migration cells.
- Incubator or oven for controlled temperature exposure.
- Analytical instrumentation (e.g., HPLC, GC-MS) for the quantification of migrants.

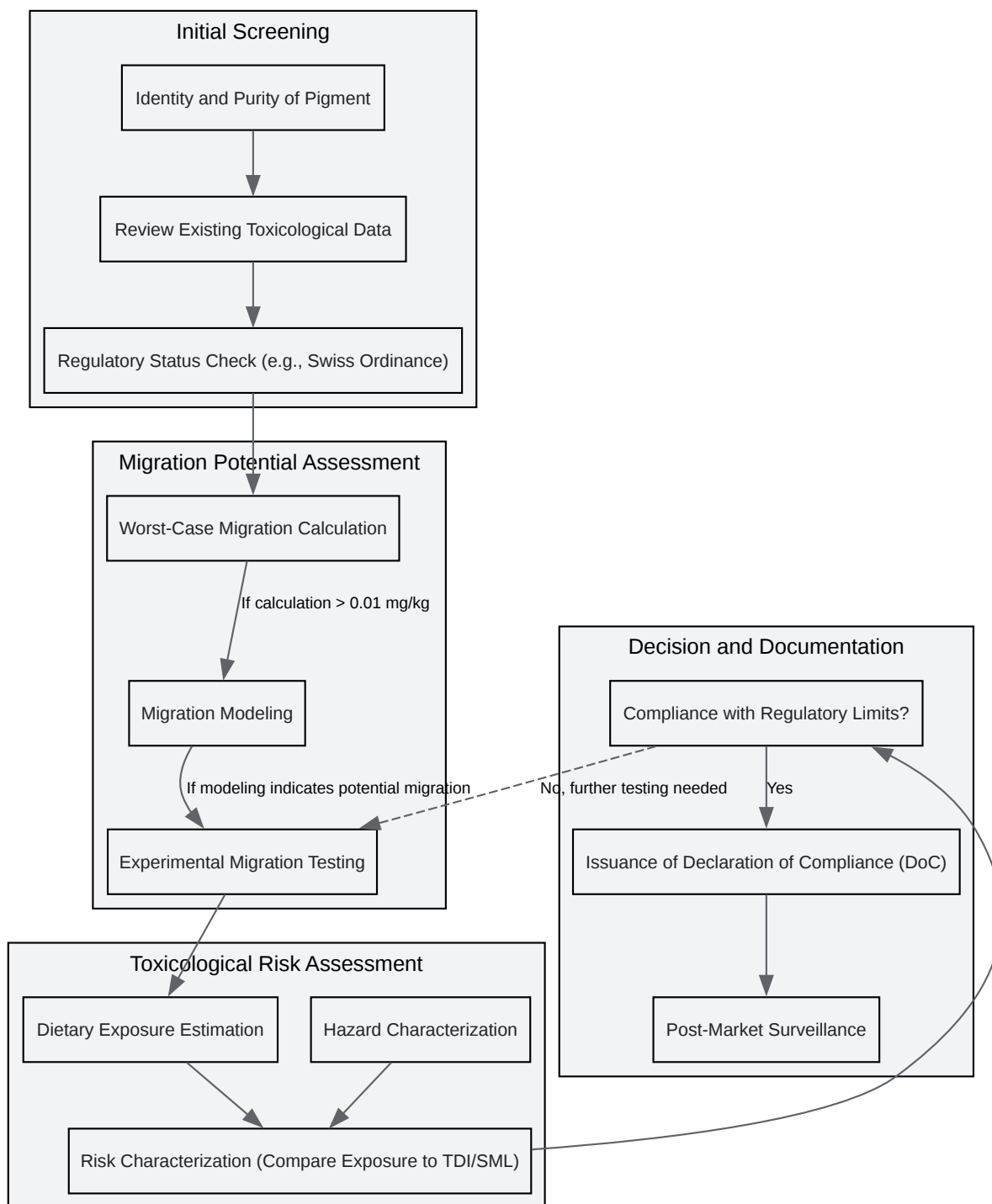
Procedure:

- **Sample Preparation:** Prepare polymer samples (e.g., plaques of defined thickness and surface area) containing the pigment at the desired concentration.
- **Pre-conditioning:** Clean the samples to remove any surface contamination.
- **Exposure:** Place the samples in migration cells and fill with the selected food simulant. The ratio of the surface area of the sample to the volume of the simulant is typically 6 dm²/L.
- **Incubation:** Expose the migration cells to the specified time and temperature conditions that simulate the intended use of the final product (e.g., 10 days at 40°C for long-term storage at room temperature).

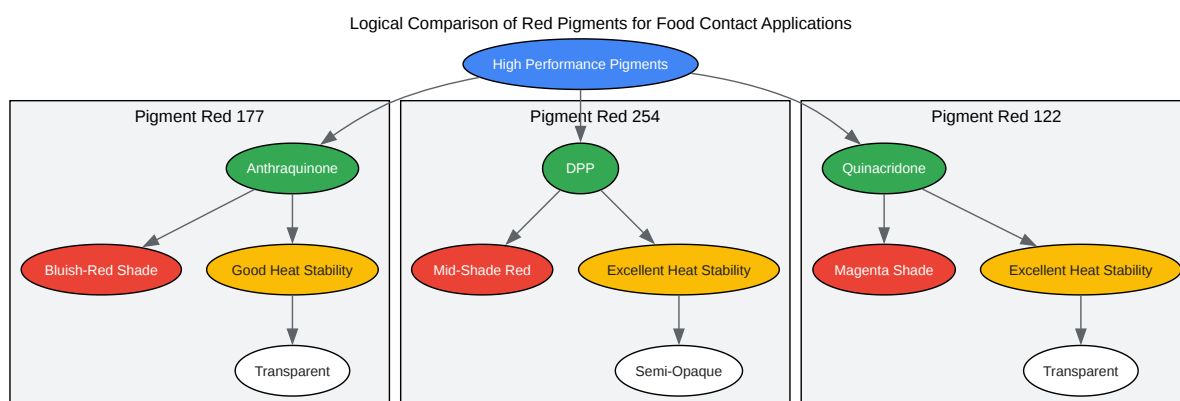
- **Sample Collection:** After the exposure period, remove the polymer samples and collect the food simulant for analysis.
- **Analysis:** Analyze the food simulant using a validated analytical method to identify and quantify the migrated substances.
- **Calculation:** Express the migration results in mg of substance per kg of food simulant (mg/kg).

Visualizations

Safety Assessment Workflow for a New Pigment in Food Contact Materials

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Caption: Workflow for the safety assessment of a new pigment.



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Caption: Key property relationships of selected red pigments.

Conclusion

The validation of **Pigment Red 177** for food contact applications requires a thorough evaluation of its migration potential and toxicological profile in the context of the intended use and the relevant regulatory frameworks. While **Pigment Red 177** exhibits excellent performance properties, including high heat and light stability, the lack of publicly available, specific migration limits under current EU regulations means that its compliance would likely be assessed against the default limit of 0.01 mg/kg for non-evaluated substances, unless a complete toxicological dossier is submitted for evaluation.

Alternatives such as Pigment Red 254, Pigment Red 122, and Pigment Violet 19 offer a range of shades and performance characteristics. The choice of pigment will depend on a careful consideration of technical requirements, cost, and, most importantly, the ability to demonstrate compliance with the stringent safety requirements for food contact materials. For all pigments,

the responsibility lies with the manufacturer of the final food contact article to ensure that the overall and specific migration limits are not exceeded under the conditions of use.

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